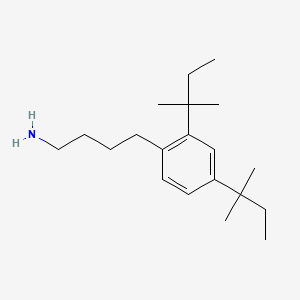
2,4-Bis(1,1-dimethylpropyl)benzenebutylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-双(1,1-二甲基丙基)苯丁胺是一种有机化合物,其分子式为C20H35N。它以其独特的结构而闻名,该结构包括连接到苯环上的两个1,1-二甲基丙基基团以及一个丁胺基团。
准备方法
合成路线和反应条件
2,4-双(1,1-二甲基丙基)苯丁胺的合成通常涉及用1,1-二甲基丙基基团烷基化苯衍生物,然后引入丁胺基团。反应条件通常需要使用强碱和溶剂来促进烷基化过程。例如,使用氢化钠 (NaH) 作为碱和二甲基甲酰胺 (DMF) 作为溶剂可以有效地促进所需的反应。
工业生产方法
2,4-双(1,1-二甲基丙基)苯丁胺的工业生产可能涉及使用与实验室合成中类似的反应条件的大规模烷基化过程。该过程的可扩展性对于生产足够数量的化合物以用于研究和商业应用至关重要。优化反应参数,如温度、压力和反应时间,对于实现高产率和纯度至关重要。
化学反应分析
反应类型
2,4-双(1,1-二甲基丙基)苯丁胺可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物或其他氧化产物。
还原: 还原反应可以将该化合物转化为不同的还原形式。
取代: 苯环可以发生亲电或亲核取代反应,导致形成各种取代衍生物。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用锂铝氢化物 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。
取代: 通常使用卤素(例如氯、溴)和亲核试剂(例如氢氧根离子)等试剂。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能生成氧化物或酮,而取代反应可以生成各种取代苯衍生物。
科学研究应用
2,4-双(1,1-二甲基丙基)苯丁胺在科学研究中有几种应用,包括:
化学: 它被用作合成更复杂有机分子的前体,以及在各种化学反应中作为试剂。
生物学: 该化合物独特的结构使其成为与分子相互作用和生物活性相关的研究的兴趣对象。
医学: 正在进行研究以探索其潜在的治疗应用,包括其作为药理学剂的作用。
工业: 它用于开发具有特定性能的专用化学品和材料。
作用机制
2,4-双(1,1-二甲基丙基)苯丁胺的作用机制涉及它与生物系统内的分子靶标和通路相互作用。例如,它可能与特定酶或受体结合,调节它们的活性并导致各种生物学效应。确切的分子靶标和通路可能因其使用环境和所研究的特定生物系统而异。
相似化合物的比较
类似化合物
- 2,4-双(1,1-二甲基丙基)苯酚
- 2,4-双(1,1-二甲基丙基)苯
- 2,4-双(1,1-二甲基丙基)苯甲醇
独特性
2,4-双(1,1-二甲基丙基)苯丁胺由于同时存在连接到苯环上的 1,1-二甲基丙基基团和丁胺基团而具有独特性。这种官能团的组合赋予了独特的化学性质和反应性,使其在类似化合物可能不适合的特定应用中具有价值。
属性
CAS 编号 |
85204-25-7 |
|---|---|
分子式 |
C20H35N |
分子量 |
289.5 g/mol |
IUPAC 名称 |
4-[2,4-bis(2-methylbutan-2-yl)phenyl]butan-1-amine |
InChI |
InChI=1S/C20H35N/c1-7-19(3,4)17-13-12-16(11-9-10-14-21)18(15-17)20(5,6)8-2/h12-13,15H,7-11,14,21H2,1-6H3 |
InChI 键 |
LWEXYTVNVZEEEJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C1=CC(=C(C=C1)CCCCN)C(C)(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


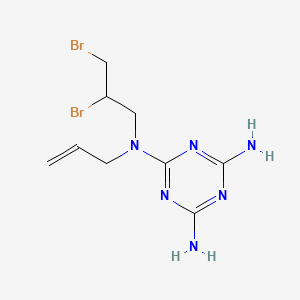
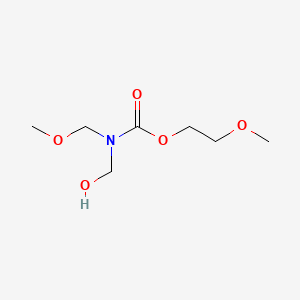
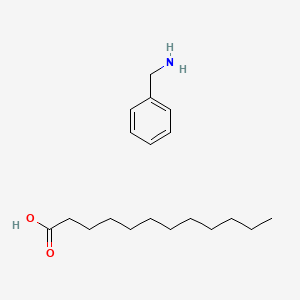
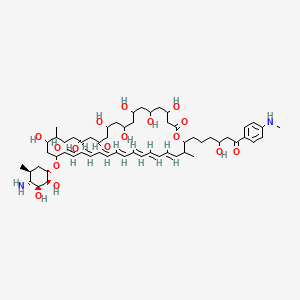
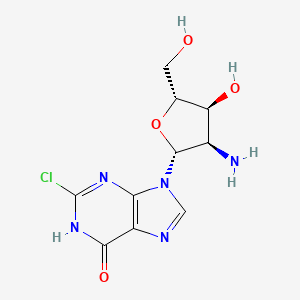





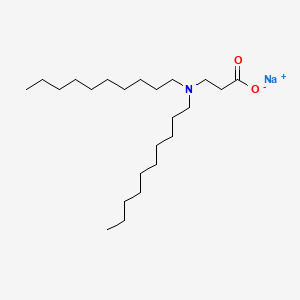
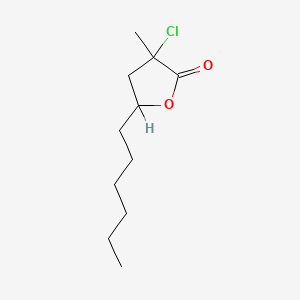
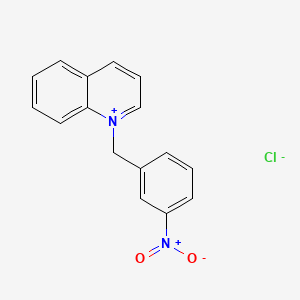
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
